1-Ethyl-4-(4-methylbenzoyl)piperazine
CAS No.:
Cat. No.: VC0688710
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20N2O |
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Molecular Weight | 232.32 g/mol |
IUPAC Name | (4-ethylpiperazin-1-yl)-(4-methylphenyl)methanone |
Standard InChI | InChI=1S/C14H20N2O/c1-3-15-8-10-16(11-9-15)14(17)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Standard InChI Key | NOCDTESGYPNAIF-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES | CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structure
The structure of 1-Ethyl-4-(4-methylbenzoyl)piperazine centers around a piperazine ring containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is bonded to an ethyl group (C2H5), while the nitrogen at position 4 forms an amide bond with a 4-methylbenzoyl moiety. This 4-methylbenzoyl group consists of a benzoyl structure (C6H5CO-) with a methyl group (-CH3) attached at the para position of the benzene ring. The amide bond formation results in partial double bond character between the carbonyl carbon and the piperazine nitrogen, which significantly influences the compound's conformational behavior and reactivity profile .
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of 1-Ethyl-4-(4-methylbenzoyl)piperazine
The presence of the amide bond between the piperazine ring and the benzoyl group is a significant structural feature that influences the chemical behavior of this compound. The partial double bond character of this amide linkage restricts rotation, potentially resulting in distinct conformational states that can be observed through spectroscopic techniques such as NMR .
Synthesis Methods
Reaction Mechanisms
The formation of 1-Ethyl-4-(4-methylbenzoyl)piperazine likely proceeds through a nucleophilic acyl substitution mechanism. In this process, the lone pair of electrons on the piperazine nitrogen attacks the carbonyl carbon of the 4-methylbenzoyl chloride, displacing the chloride leaving group and forming the amide bond.
The reaction typically requires a base to neutralize the hydrogen chloride generated during the reaction. Common bases used in such reactions include triethylamine, pyridine, or inorganic bases like potassium carbonate. The reaction conditions, including temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Structural Characteristics
Conformational Analysis
Research on N-benzoylated piperazine compounds has revealed important conformational behaviors that likely apply to 1-Ethyl-4-(4-methylbenzoyl)piperazine. Temperature-dependent 1H NMR spectroscopy studies indicate that these compounds exist as conformers at room temperature due to restricted rotation around the partial amide double bond . This restricted rotation results from the resonance stabilization of the amide group, creating an energy barrier that must be overcome for rotation to occur.
For mono-N-benzoylated piperazine derivatives, the 1H NMR spectra are further influenced by limited interconversion of the piperazine chair conformations . Studies on similar compounds have determined two different coalescence points (TC) with resulting activation energy barriers (ΔG‡) calculated to be between 56 and 80 kJ mol−1 . Typically, the coalescence temperature and activation energy for the amide site rotation are higher than the corresponding values for ring inversion .
Given its structural similarity to the compounds studied, 1-Ethyl-4-(4-methylbenzoyl)piperazine would likely exhibit comparable conformational dynamics, with the ethyl substituent potentially influencing the energy barriers for both amide bond rotation and ring inversion.
Structural Comparison with Related Compounds
Comparing 1-Ethyl-4-(4-methylbenzoyl)piperazine with related compounds provides insights into how structural variations might affect properties and potential applications.
Table 2. Comparison of 1-Ethyl-4-(4-methylbenzoyl)piperazine with Related Compounds
The variations in substituents on the piperazine ring across these compounds result in different electronic and steric properties. For instance, while 1-Ethyl-4-(4-methylbenzoyl)piperazine has an amide linkage to a benzene ring, 1-(1-Ethyl-propyl)-4-(4-methoxy-benzenesulfonyl)-piperazine features a sulfonamide linkage, which alters the electronic distribution and potentially the biological activity .
Applications and Research Findings
Current Research Status
Investigations of acyl-functionalized piperazines using temperature-dependent 1H NMR spectroscopy have contributed to understanding their conformational behavior . These studies have elucidated the influence of substituents on rotational and inversion barriers, correlating them with Hammett constants to establish structure-property relationships .
Analytical Methods
Spectroscopic Characterization
Temperature-dependent 1H NMR spectroscopy has proven particularly valuable for investigating the conformational behavior of N-benzoylated piperazines . For compounds structurally similar to 1-Ethyl-4-(4-methylbenzoyl)piperazine, this technique reveals the presence of conformers resulting from restricted rotation around the amide bond and limited interconversion of piperazine chair conformations .
The determination of coalescence points and calculation of activation energy barriers provide important insights into the conformational dynamics of these compounds . For 1-Ethyl-4-(4-methylbenzoyl)piperazine, NMR spectroscopy would likely reveal:
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Distinct signals for the piperazine ring protons due to the asymmetric substitution
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Signal broadening at certain temperatures due to conformational exchanges
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Coalescence phenomena at specific temperatures corresponding to the activation energies for different conformational changes
Additionally, X-ray diffraction (XRD) analyses have been used to obtain crystal structures of selected piperazines, providing complementary evidence for the conformational characteristics observed through NMR studies . The combination of NMR and XRD analyses represents a powerful approach for characterizing the structural properties of compounds like 1-Ethyl-4-(4-methylbenzoyl)piperazine.
Other analytical techniques that would be valuable for characterizing this compound include:
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Infrared spectroscopy (IR) for identifying functional groups, particularly the carbonyl stretch of the amide bond
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Mass spectrometry (MS) for confirming molecular weight and fragmentation patterns
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13C NMR for detailed structural analysis
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